1-(1,3-thiazol-2-yl)butane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-thiazol-2-yl)butane-1,3-dione is a chemical compound with the molecular formula C7H7NO2S and a molecular weight of 169.2 g/mol . It is characterized by the presence of a thiazole ring attached to a butane-1,3-dione moiety. This compound is primarily used in research settings and has various applications in chemistry and biology.
Mechanism of Action
Target of Action
The primary targets of 1-(1,3-thiazol-2-yl)butane-1,3-dione are currently unknown. This compound is a relatively new entity and research into its specific targets is ongoing .
Mode of Action
It is known that the compound interacts with its targets in a specific manner, leading to changes in cellular processes .
Biochemical Pathways
As research progresses, more information about the compound’s impact on various biochemical pathways will become available .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently under investigation. As more research is conducted, a clearer picture of these effects will emerge .
Action Environment
The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets and exerts its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-thiazol-2-yl)butane-1,3-dione typically involves the reaction of thiazole derivatives with butane-1,3-dione under controlled conditions. One common method involves the condensation of 2-aminothiazole with acetylacetone in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-thiazol-2-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its dihydro form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1,3-thiazol-2-yl)butane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
1-(1,3-thiazol-2-yl)butane-1,3-dione can be compared with other thiazole-containing compounds:
1-(1,3-thiazol-2-yl)ethanone: Similar structure but with an ethanone moiety instead of butane-1,3-dione.
2-(1,3-thiazol-2-yl)acetic acid: Contains an acetic acid group instead of butane-1,3-dione.
1-(1,3-thiazol-2-yl)propan-1-one: Features a propanone group instead of butane-1,3-dione.
The uniqueness of this compound lies in its specific combination of the thiazole ring and butane-1,3-dione moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1,3-thiazol-2-yl)butane-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c1-5(9)4-6(10)7-8-2-3-11-7/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEUHUWMELAQBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=NC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.